molecular formula C13H13N5OS B1436682 3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine CAS No. 1188304-91-7

3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

Cat. No. B1436682
M. Wt: 287.34 g/mol
InChI Key: VPLLZHDTFSMGJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed via a cyclization reaction involving a carboxylic acid and a hydrazine derivative . The methylthio group could be introduced via a nucleophilic substitution reaction with a methylthio reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazole rings are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its functional groups. For example, the amine group could undergo reactions typical of amines, such as acylation or alkylation. The oxadiazole ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, while the oxadiazole ring could contribute to its aromaticity .

Scientific Research Applications

Parallel Liquid-Phase Synthesis

  • This compound has been synthesized as part of combinatorial libraries in the study by Borisov et al. (2009). These libraries were created for potential applications in pharmacology and material science (Borisov et al., 2009).

Bioactivity and Fungicidal Activity

  • Another study by De (2003) explored the bioactivity of similar compounds. It was found that these compounds have fungicidal activity, which can be valuable in agricultural applications (De, 2003).
  • Chen et al. (2000) synthesized variants of this compound for evaluating their fungicidal activity against Rhizoctonia solani, a major rice disease in China (Chen, Li, & Han, 2000).

Chemical Modification and Structural Analysis

  • Research by Ren et al. (2010) focused on the methylation of similar compounds and examined how this affects their chemical structure and properties (Ren, Wu, Hu, Zou, & Yang, 2010).

Synthesis and Application in Medicine

  • A study by Berry et al. (1994) described the chemical modification of a similar compound to create novel adenosine analogs, with potential applications in medicine (Berry, Wotring, Drach, & Townsend, 1994).

Reaction Studies

Lithiation Studies

  • Research by Micetich (1970) explored the lithiation of similar compounds, which is important for understanding their reactivity and potential use in organic synthesis (Micetich, 1970).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific safety data would depend on the exact properties of the compound .

Future Directions

The study of oxadiazole derivatives is a vibrant field due to their potential biological activity. Future research could explore the synthesis of similar compounds and their potential applications in medicine or other fields .

properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-7-4-3-5-8(6-7)11-15-12(19-18-11)9-10(14)16-17-13(9)20-2/h3-6H,1-2H3,(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLZHDTFSMGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(NN=C3SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140019
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

CAS RN

1188304-91-7
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188304-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine

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